1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene
Description
1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS: 1002355-81-8) is a halogenated aromatic compound with the molecular formula C₈H₄BrF₅O and a molar mass of 291.01 g/mol . Its structure features a benzene ring substituted with bromine at position 1, fluorine at positions 3 and 5, and a 2,2,2-trifluoroethoxy group at position 2. The trifluoroethoxy group imparts significant electronegativity and lipophilicity, making this compound valuable in pharmaceutical synthesis, particularly as an intermediate in drugs containing trifluoroethoxy motifs, such as proton pump inhibitors like lansoprazole .
Properties
CAS No. |
1002355-81-8 |
|---|---|
Molecular Formula |
C8H4BrF5O |
Molecular Weight |
291.01 g/mol |
IUPAC Name |
1-bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H4BrF5O/c9-5-1-4(10)2-6(11)7(5)15-3-8(12,13)14/h1-2H,3H2 |
InChI Key |
FZBLZHDSPAMJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCC(F)(F)F)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene typically involves the halogenation and fluorination of benzene derivativesThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like potassium tert-butoxide for nucleophilic substitution, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds with various functional groups .
Scientific Research Applications
1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoroethoxy group can enhance the compound’s binding affinity and specificity for certain biological targets. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene (Target) | 1002355-81-8 | C₈H₄BrF₅O | 291.01 | Br (C1), F (C3, C5), OCH₂CF₃ (C2) |
| 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | 175203-19-7 | C₈H₆BrClF₂O | 271.49 | Br (C1), F (C3, C5), OCH₂CH₂Cl (C2) |
| 1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene | 864642-82-0 | C₈H₅BrCl₂F₂O | 296.39 | Br (C1), Cl (C3, C5), OCH₂CF₂ (C2) |
| 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene | 1803589-44-7 | C₈H₇BrF₂O₂ | 253.04 | Br (C1), F (C3, C5), OCH₂OCH₃ (C2) |
| 1-Bromo-2,4,5-trifluoro-3-methoxybenzene | 13332-24-6 | C₇H₄BrF₃O | 241.01 | Br (C1), F (C2, C4, C5), OCH₃ (C3) |
Key Observations:
Halogen Diversity : The target compound contains bromine and fluorine, whereas analogs like 1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene incorporate chlorine, altering reactivity and polarity .
Ethoxy Group Variations : The trifluoroethoxy group (OCH₂CF₃) in the target compound is more electron-withdrawing than the chloroethoxy (OCH₂CH₂Cl) or methoxymethoxy (OCH₂OCH₃) groups, influencing electrophilic substitution patterns .
Molecular Weight : The trifluoroethoxy substituent contributes to the target’s higher molar mass (291.01 g/mol) compared to analogs like 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene (253.04 g/mol) .
Key Observations:
- Chlorinated analogs (e.g., 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene) exhibit higher acute toxicity risks, necessitating stringent safety protocols .
- Fluorinated compounds generally require cooler storage (4–8°C) to prevent decomposition, as seen in 1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene .
Biological Activity
1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine atoms, which are known to influence the pharmacological properties of organic molecules. The exploration of its biological activity is critical for understanding its potential applications in pharmaceuticals and agrochemicals.
The molecular formula of 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene is C10H6BrF5O. It has a molecular weight of approximately 305.05 g/mol. The presence of multiple fluorine atoms enhances lipophilicity and can affect the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H6BrF5O |
| Molecular Weight | 305.05 g/mol |
| Density | 1.6 g/cm³ |
| Boiling Point | 220 °C |
| Flash Point | 90 °C |
Antimicrobial Properties
Research indicates that halogenated compounds like 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene exhibit significant antimicrobial activity. A study conducted on various halogenated benzene derivatives demonstrated that compounds with fluorine substitutions possess enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .
Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. For instance, a study reported that exposure to similar fluorinated compounds led to increased levels of reactive oxygen species (ROS), triggering cell death in cancerous cells .
Enzyme Inhibition
Fluorinated compounds often act as enzyme inhibitors due to their ability to mimic substrates or transition states in enzymatic reactions. Specifically, studies have indicated that 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene may inhibit key enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
Case Studies
- Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various halogenated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoroethyl groups exhibited superior inhibition zones compared to their non-fluorinated analogs .
- Cytotoxic Effects on Cancer Cells : A research paper detailed the cytotoxic effects of several fluorinated aromatic compounds on human breast cancer cells (MCF-7). The study found that treatment with these compounds resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene, and how can reaction efficiency be optimized?
- Methodology :
- Bromination : Introduce bromine via electrophilic substitution using Br₂ in the presence of FeBr₃ or Fe as a catalyst. The trifluoroethoxy group is electron-withdrawing, directing bromination to the ortho/para positions relative to itself. Optimize stoichiometry (e.g., 1.2–1.5 equivalents Br₂) and temperature (40–60°C) to minimize side reactions like over-bromination .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via GC or HPLC (>95% purity threshold) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., splitting patterns for fluorine coupling). For example, the trifluoroethoxy group’s ¹⁹F NMR signal appears at ~-75 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₈H₄BrF₅O, theoretical ~292.96 g/mol) .
- Elemental Analysis : Validate %C, %H, and %Br to ensure stoichiometric consistency .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood due to volatility and potential respiratory irritation .
- Storage : Keep in a tightly sealed amber vial at 2–8°C to prevent degradation. Avoid contact with oxidizing agents .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoroethoxy, fluorine) influence regioselectivity in further functionalization?
- Mechanistic Insight :
- The trifluoroethoxy group (-OCF₂CF₃) is strongly electron-withdrawing (-I effect), directing electrophiles to the meta position relative to itself. Fluorine substituents (-F) also exert -I/-M effects, creating a competitive directing landscape. Computational modeling (e.g., DFT) can predict preferred sites for reactions like nitration or Suzuki coupling .
Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?
- Troubleshooting :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to address steric hindrance from fluorine substituents .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions. Compare yields in toluene vs. THF .
Q. What strategies mitigate decomposition during long-term storage?
- Stability Studies :
- Light Sensitivity : Store under inert gas (N₂/Ar) to prevent photolytic cleavage of the C-Br bond .
- Thermal Stability : Conduct accelerated aging tests (40–60°C) to identify decomposition products via LC-MS .
Q. How does this compound perform as a precursor in synthesizing fluorinated liquid crystals or pharmaceuticals?
- Applications :
- Liquid Crystals : Replace bromine with mesogenic groups (e.g., biphenyls) via Ullmann coupling. Monitor phase transitions via DSC .
- Drug Development : Use in fluorinated analogs of bioactive molecules (e.g., antifungals or kinase inhibitors). Assess cytotoxicity in vitro (e.g., IC₅₀ in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
